N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
CAS No.: 1018441-16-1
Cat. No.: VC2552532
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
![N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine - 1018441-16-1](/images/structure/VC2552532.png)
Specification
CAS No. | 1018441-16-1 |
---|---|
Molecular Formula | C8H9N3 |
Molecular Weight | 147.18 g/mol |
IUPAC Name | N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
Standard InChI | InChI=1S/C8H9N3/c1-9-7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H2,9,10,11) |
Standard InChI Key | UTZFGAKTNKRZEJ-UHFFFAOYSA-N |
SMILES | CNC1=NC2=C(C=C1)C=CN2 |
Canonical SMILES | CNC1=NC2=C(C=C1)C=CN2 |
Introduction
Chemical Identity and Structure
Molecular Identification
N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is identified in chemical databases under the CAS number 1446791-69-0 and has a PubChem CID of 86689728 . The compound is also known by several synonyms including 1-Methyl-7-azaindole-6-amine, highlighting its relationship to the azaindole family of compounds . The IUPAC name for this compound is 1-methylpyrrolo[2,3-b]pyridin-6-amine, which provides a systematic description of its structure .
Structural Characteristics
The compound consists of a pyrrolo[2,3-b]pyridine core structure (also known as 7-azaindole) with an amine group at the 6-position and a methyl group attached to the nitrogen at position 1 of the pyrrole ring. This creates a tricyclic system with multiple nitrogen atoms that contribute to its chemical and biological properties. The molecular formula is C₈H₉N₃, indicating a relatively small molecule with potential for hydrogen bonding and other intermolecular interactions .
Structural Representation
The compound can be represented using various chemical notations:
Physical and Chemical Properties
Basic Properties
N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has a molecular weight of 147.18 g/mol, classifying it as a small molecule with potential for good bioavailability . It contains 11 heavy atoms and has a formal charge of 0, indicating a neutral compound under standard conditions .
Physicochemical Parameters
The following table summarizes the key physicochemical properties of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine:
The XLogP3-AA value of 0.9 suggests moderate lipophilicity, which may contribute to its ability to cross biological membranes while maintaining reasonable water solubility . The presence of one hydrogen bond donor and two hydrogen bond acceptors indicates potential for intermolecular interactions, which could be relevant for protein binding and other biological activities .
Structural Flexibility and Interactions
The compound has zero rotatable bonds, suggesting limited conformational flexibility . This rigid structure may contribute to specific binding interactions with biological targets. The topological polar surface area of 43.8 Ų suggests moderate polarity, which could impact its membrane permeability and distribution within biological systems .
Related Compounds and Structural Analogs
Brominated Derivatives
Several brominated derivatives of the parent compound have been documented in chemical databases, including:
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4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1935288-47-3, Molecular Weight: 226.07 g/mol)
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5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1190322-18-9)
Property | N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | 4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
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Molecular Weight | 147.18 g/mol | 226.07 g/mol |
XLogP3-AA | 0.9 | 2.3 |
Hydrogen Bond Donor Count | 1 | 2 |
Hydrogen Bond Acceptor Count | 2 | 2 |
Rotatable Bond Count | 0 | 1 |
The brominated derivative shows increased lipophilicity (XLogP3-AA of 2.3 vs. 0.9) and an additional hydrogen bond donor, which may significantly alter its pharmacological profile and biological interactions .
Chemical Synthesis and Preparation
Pharmaceutical Formulations
Patent literature suggests that compounds of this structural class might be incorporated into pharmaceutical compositions with appropriate excipients . The development of such formulations would take into account the compound's physicochemical properties, stability, and intended route of administration.
Spectroscopic and Analytical Characteristics
Mass Spectrometry
The exact mass of N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is 147.079647300 Da, which serves as an important parameter for identification using high-resolution mass spectrometry . This value corresponds to the monoisotopic mass of the compound and can be used for confirmation of identity and purity.
Spectroscopic Analysis
While specific spectroscopic data for this compound is limited in the provided search results, characteristic features would likely include:
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NMR signals corresponding to the aromatic protons of the pyridine and pyrrole rings
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Signals from the methyl group attached to the nitrogen
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Signals from the amine protons at the 6-position
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UV-Vis absorption bands characteristic of the azaindole chromophore
Such spectroscopic data would be valuable for structure elucidation and confirmation of compound identity.
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